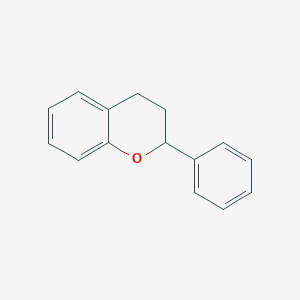
2-Ethoxy-6-methyl-5-cyclodecen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-methyl-5-cyclodecen-1-one is a chemical compound that belongs to the family of cyclic ketones. It is also known as Musk ketone and is widely used in the perfume industry due to its musky odor. This compound has also been studied for its potential therapeutic applications in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of 2-Ethoxy-6-methyl-5-cyclodecen-1-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-Ethoxy-6-methyl-5-cyclodecen-1-one has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Ethoxy-6-methyl-5-cyclodecen-1-one in lab experiments include its low toxicity and high stability. However, its low solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-Ethoxy-6-methyl-5-cyclodecen-1-one. Some possible areas of study include its potential use in the treatment of neurodegenerative diseases, its effects on the immune system, and its potential use as an anti-cancer agent. Further research is also needed to fully understand the mechanisms of action of this compound and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-Ethoxy-6-methyl-5-cyclodecen-1-one involves the reaction of cyclohexanone with ethylmagnesium bromide in the presence of copper(II) chloride. The reaction mixture is then treated with sulfuric acid to obtain the final product.
Aplicaciones Científicas De Investigación
2-Ethoxy-6-methyl-5-cyclodecen-1-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Número CAS |
197715-75-6 |
|---|---|
Nombre del producto |
2-Ethoxy-6-methyl-5-cyclodecen-1-one |
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-15-13-10-6-8-11(2)7-4-5-9-12(13)14/h8,13H,3-7,9-10H2,1-2H3/b11-8- |
Clave InChI |
IOPATRWQPKNKAO-FLIBITNWSA-N |
SMILES isomérico |
CCOC1CC/C=C(\CCCCC1=O)/C |
SMILES |
CCOC1CCC=C(CCCCC1=O)C |
SMILES canónico |
CCOC1CCC=C(CCCCC1=O)C |
Sinónimos |
5-Cyclodecen-1-one,2-ethoxy-6-methyl-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



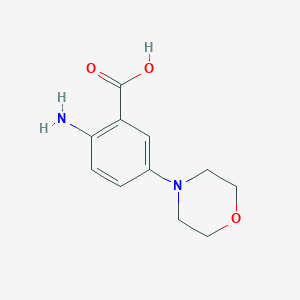

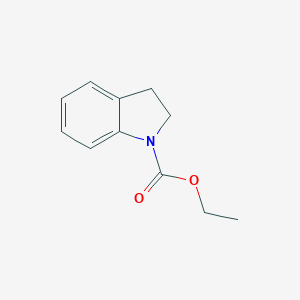



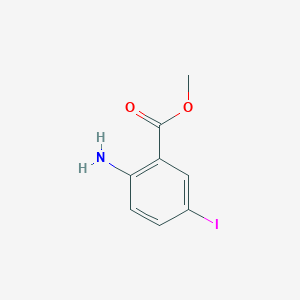
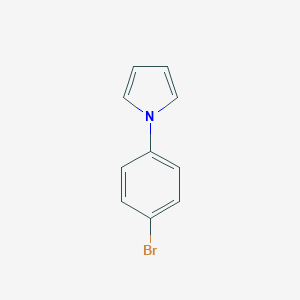
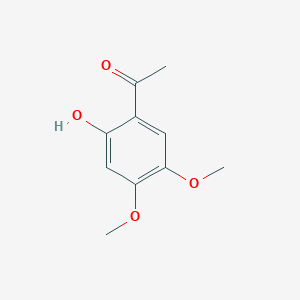

![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)

